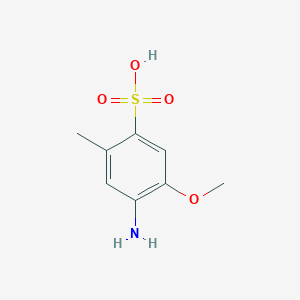

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

Descripción general

Descripción

El sulfato de dihidralazina es un compuesto farmacéutico utilizado principalmente en el tratamiento de la hipertensión. Es un derivado de la hidralazina y exhibe propiedades farmacológicas similares. El compuesto funciona relajando los músculos lisos vasculares, lo que reduce la resistencia periférica y disminuye la presión arterial . Se administra comúnmente por vía oral en forma de tableta.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del sulfato de dihidralazina implica la reacción de hidralazina con ácido sulfúrico. El proceso suele incluir los siguientes pasos:

Reacción de Hidrato de Hidrazina: La hidralazina reacciona con el hidrato de hidrazina para formar dihidralazina.

Adición de Ácido Sulfúrico: La dihidralazina resultante se trata entonces con ácido sulfúrico para formar sulfato de dihidralazina

Métodos de Producción Industrial: En entornos industriales, la preparación del sulfato de dihidralazina se optimiza para un alto rendimiento y pureza. El proceso implica un estricto control de las temperaturas de reacción (60-100 °C) y el uso de disolventes como etanol y solución de hidróxido de sodio. El proceso de cristalización se gestiona cuidadosamente para garantizar la formación de cristales de sulfato de dihidralazina estables y puros .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de dihidralazina se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar hidrazonas.

Reducción: Puede reducirse para formar derivados de la hidrazina.

Sustitución: El sulfato de dihidralazina puede sufrir reacciones de sustitución con varios reactivos

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos Principales:

Oxidación: Hidrazonas.

Reducción: Derivados de la hidrazina.

Sustitución: Varios compuestos de hidrazina sustituidos

Aplicaciones Científicas De Investigación

Dye Manufacturing

4-Amino-5-methoxy-2-methylbenzenesulfonic acid is primarily utilized as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's ability to undergo diazotization reactions makes it suitable for creating a variety of azo compounds.

Case Study : Research conducted on the synthesis of azo dyes from this compound demonstrated its effectiveness in producing bright, stable colors that meet industry standards for textile applications .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in the development of methods for detecting and quantifying sulfonated aromatic compounds. Its high purity and stability make it an ideal candidate for calibration in chromatographic techniques.

Case Study : A study published in a peer-reviewed journal highlighted the use of this compound as a standard for HPLC analysis of sulfonated compounds in environmental samples, showcasing its role in monitoring pollutants .

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

Case Study : A recent investigation into the antimicrobial effects of sulfonated anilines, including this compound, revealed promising results against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Summary of Applications

Mecanismo De Acción

El mecanismo de acción del sulfato de dihidralazina implica la relajación de los músculos lisos vasculares. Esto se logra mediante la inhibición del movimiento de los iones calcio hacia las células musculares, lo que es esencial para la contracción muscular. Al evitar la entrada de calcio, el sulfato de dihidralazina induce la vasodilatación, reduciendo la resistencia vascular periférica y disminuyendo la presión arterial . Además, puede estimular la liberación de óxido nítrico, un potente vasodilatador, lo que contribuye aún más a la relajación de los vasos sanguíneos .

Comparación Con Compuestos Similares

El sulfato de dihidralazina es similar a otros compuestos de la clase química hidrazinoftalazina, como la hidralazina. tiene propiedades únicas que lo distinguen de sus homólogos:

Dihidrazinoftalazina: Este compuesto comparte una estructura similar pero difiere en su perfil farmacológico y aplicaciones clínicas.

Lista de Compuestos Similares:

- Hidralazina

- Dihidrazinoftalazina

- Dihidralazinum

El sulfato de dihidralazina destaca por su mecanismo de acción específico y su eficacia en el tratamiento de la hipertensión, lo que lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-cresidine sulfonic acid, is an organic compound with a diverse range of biological activities. This article explores its properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

- Molecular Formula : C8H11NO4S

- Molecular Weight : 217.24 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in water

The compound features an amino group (-NH2), a methoxy group (-OCH3), and a sulfonic acid group (-SO3H) attached to a methyl-substituted benzene ring. This unique arrangement enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacteria, including Escherichia coli and Listeria monocytogenes. Its effectiveness as an antimicrobial agent suggests potential applications in pharmaceuticals and food preservation.

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes. For instance, it has shown promise in inhibiting catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines, potentially aiding in the treatment of neurological disorders such as Parkinson's disease .

- Anticoagulant Properties : Preliminary studies suggest that this compound may exhibit anticoagulant activity, making it a candidate for further research in cardiovascular therapeutics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Electrophilic Substitution : The presence of the methoxy and amino groups allows for electrophilic aromatic substitution reactions, which can alter the compound's reactivity and interactions with biological molecules .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylbenzenesulfonic acid | Similar amino and sulfonic groups | Lacks methoxy group; different dye properties |

| 5-Amino-2-methylbenzenesulfonic acid | Contains amino and sulfonic groups | Different positioning of functional groups |

| 4-Methoxybenzenesulfonic acid | Methoxy and sulfonic groups present | No amino group; primarily used in dye applications |

| 3-Amino-4-methoxybenzenesulfonic acid | Similar methoxy and amino functionalities | Different position of amino group affects reactivity |

The distinct arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds, making it particularly useful in dye synthesis and biological applications.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative to traditional antibiotics.

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers found that derivatives of benzenesulfonic acids, including this compound, exhibited noncompetitive inhibition against COMT. This finding highlights its potential therapeutic applications in managing catecholamine-related disorders .

Propiedades

IUPAC Name |

4-amino-5-methoxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVAJIXZVRJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027628 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6471-78-9 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.